N-(2-oxo-2H-chromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
The compound N-(2-oxo-2H-chromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide features a coumarin (2-oxo-2H-chromen-3-yl) moiety linked to an azetidine-carboxamide scaffold substituted with a phenylpyrimidine group.
Propriétés
IUPAC Name |
N-(2-oxochromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-22(26-19-10-16-8-4-5-9-20(16)30-23(19)29)17-12-27(13-17)21-11-18(24-14-25-21)15-6-2-1-3-7-15/h1-11,14,17H,12-13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOFPYLZJUOCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-oxo-2H-chromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and relevant studies that highlight its pharmacological effects.
The compound's molecular formula is , with a molecular weight of approximately 398.42 g/mol. The structure includes a coumarin moiety, which is known for various biological activities, and a pyrimidine derivative that may enhance its pharmacological profile.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of coumarin and pyrimidine possess notable antimicrobial properties. For instance, a study focusing on similar compounds reported significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anticancer Properties
The compound has shown promising results in anticancer assays. In vitro studies indicated that it inhibits the proliferation of cancer cell lines. For example, derivatives similar to this compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity . The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of apoptotic pathways.
3. Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research indicates that compounds containing the coumarin structure can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes . This suggests that N-(2-oxo-2H-chromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide may serve as a therapeutic agent in conditions characterized by inflammation.
Synthesis
The synthesis of N-(2-oxo-2H-chromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions, including:
- Formation of the Coumarin Derivative : Starting from 3-amino-coumarin and appropriate acid chlorides.
- Pyrimidine Integration : The introduction of the pyrimidine ring can be achieved through condensation reactions with substituted phenyl derivatives.
- Final Coupling : The azetidine moiety is introduced through cyclization reactions under controlled conditions.
The efficiency of these synthetic routes has been documented, with yields often exceeding 70% for key intermediates .
Case Studies and Research Findings
Numerous studies have focused on the biological evaluation of compounds related to N-(2-oxo-2H-chromen-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide:
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Below is a hypothetical framework for comparison based on structural motifs observed in unrelated compounds from the evidence:
Structural Analogues from Evidence
Hypothetical Comparison
Coumarin vs. Thiazolidinone/β-Lactam Cores: Coumarin derivatives (e.g., the target compound) are associated with fluorescence, anticoagulant, or kinase-inhibitory properties. In contrast, thiazolidinones () and β-lactams () are linked to antimicrobial or antidiabetic activities. The azetidine ring in the target compound may enhance metabolic stability compared to larger heterocycles like piperidine or pyrrolidine.
Substituent Effects :
- The phenylpyrimidine group in the target compound could improve target specificity for kinases (e.g., JAK or EGFR inhibitors), whereas the 4-bromophenyl group in ’s compound might enhance halogen bonding in enzyme active sites.
Biological Activity: No experimental data are available for the target compound. By analogy, pyrimidine-containing azetidines (e.g., cenicriviroc) often target chemokine receptors, while coumarin-azetidine hybrids are unexplored in the literature.
Critical Limitations of the Evidence
- : Describes a thiazolidinone derivative unrelated to coumarin or azetidine chemistry .
- : Lists pharmacopeial β-lactam antibiotics, which lack structural or functional overlap with the target compound .
Recommendations for Further Research
To address the knowledge gap:
Consult databases like SciFinder, PubChem, or ChEMBL for published data on the target compound.
Explore synthetic routes for coumarin-azetidine hybrids and compare their physicochemical properties (e.g., logP, solubility) with pyridine-thiazolidinones ().
Evaluate kinase inhibition assays or antimicrobial studies to benchmark against known analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
